Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate is a synthetic organic compound that belongs to a class of molecules known for their potential therapeutic applications. This compound features a complex structure characterized by a sulfonyl group attached to an aniline derivative, which is further linked to a piperidine moiety. The compound's design suggests its utility in modulating biological pathways, particularly in the context of disease therapies.
This compound can be classified under pharmaceutical intermediates and drug candidates, particularly those targeting metabolic disorders and other health conditions. It is often referenced in patent literature as a potential modulator of the Wnt signaling pathway, which plays a crucial role in various cellular processes including cell proliferation and differentiation .
The synthesis of Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate generally involves several key steps:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. Additionally, purification techniques like chromatography are often employed to isolate the desired product from byproducts.
The molecular structure of Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate can be depicted as follows:
The compound's structural representation includes:
Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate can participate in various chemical reactions:
Reactions involving this compound may require specific catalysts or reagents to facilitate desired transformations while minimizing side reactions.
The mechanism of action for Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate primarily involves modulation of signaling pathways. It is hypothesized that this compound interacts with specific receptors or enzymes within the Wnt signaling pathway, influencing cellular processes such as:
Experimental data suggest that compounds targeting the Wnt pathway can have significant effects on cancer cell lines and metabolic disorders .
Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate has potential applications in:
The systematic IUPAC name ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate provides a complete blueprint of the molecule’s architecture. Breaking down the name:
ethyl
group attached to the carboxylic acid via ester linkage, C18H24N2O5S
) [1]. -NHC(O)-
) to the butanoate backbone [1] [10]. -SO2-
) bridges the piperidine and aniline rings [9]. Structural Features and Implications:
-COOEt
) enhances lipid solubility, facilitating membrane permeability. This group’s hydrolytic susceptibility offers a potential metabolic degradation pathway [4]. -NHC(O)CH2CH2C(O)OEt
linker introduces planarity and hydrogen-bonding capacity, critical for target interactions. -SO2-
unit between piperidine and aniline provides electronic stabilization and conformational rigidity [9]. Table 1: Component Analysis of the Compound
Structural Segment | Functional Role | Chemical Properties |
---|---|---|
Ethyl 4-oxobutanoate | Lipophilicity modulator | Hydrolyzable ester; ketone electrophile |
4-(Anilino) linker | Planar scaffold | Amide H-bond donor/acceptor |
Sulfonyl bridge (-SO₂-) | Conformational constraint | Electron-withdrawing; polar |
4-Methylpiperidine | 3D structural diversity | Basic amine; steric bulk |
This compound exemplifies tripartite hybrid systems merging sulfonamide, piperidine, and aminobenzoate pharmacophores. Its design leverages key properties of sulfonamide derivatives:
-SO2-
unit reduces electron density on the aniline ring, increasing electrophilicity at the carbonyl carbon and influencing reactivity in nucleophilic addition-elimination reactions [9]. Table 2: Structural Analogues and Key Modifications
Compound | Core Modification | Structural Impact |
---|---|---|
Ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate [1] | Conjugated enoate (vs. saturated) | Enhanced Michael acceptor reactivity |
Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate [2] | Piperidine N-alkylation + methylene spacer | Increased steric bulk & basicity |
Ethyl 4-[(4-methylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate [3] | Sulfonyl → sulfanyl; pyrimidine heterocycle | Reduced polarity; altered H-bond topology |
The integration of piperidine and sulfonamide motifs creates synergistic pharmacophoric elements critical for bioactivity:
-CH2CH2-
segment between carbonyls provides torsional flexibility, enabling conformational adaptation to target proteins. The ketone carbonyl may act as a weak H-bond acceptor, while the ester offers metabolic "soft spots" [4]. Table 3: Key Pharmacophore Elements and Their Contributions
Pharmacophore Unit | 3D Structural Role | Biological Interactions |
---|---|---|
4-Methylpiperidine | 3D hydrophobic vector | Van der Waals contacts; cationic binding |
Sulfonamide (-SO₂N<) | Polar, rigid planar bridge | H-bond acceptance; conformational lock |
Anilino-4-oxobutanoate | Planar amide + flexible aliphatic chain | H-bond donation; hydrolytic susceptibility |
Concluding Remarks:This hybrid architecture merges modularity with target specificity. The sulfonamide’s rigidity positions the piperidine and aniline rings optimally for receptor engagement, while the butanoate linker offers synthetic versatility for derivatization – a strategy validated in bioactive analogues like hydroxy-(piperidin-4-yl-methylamino)-alkyl β-3 adrenergic antagonists [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: